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molecular formula C8H9Br2N B8701577 2-Bromo-5-(3-bromopropyl)pyridine CAS No. 918145-48-9

2-Bromo-5-(3-bromopropyl)pyridine

Cat. No. B8701577
M. Wt: 278.97 g/mol
InChI Key: WIILGEDIDYFKEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08518976B2

Procedure details

300 mg (1.38 mmol) of 3-(6-bromopyridin-3-yl)propan-1-ol were stirred in 5 ml of hydrobromic acid (33% in acetic acid) at 80° C. for 6 h. After concentrating, a potassium carbonate solution was added, the resulting mixture was extracted with ethyl acetate, and the organic phase was separated and concentrated. Yield: 368 mg (95%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10]O)=[CH:4][CH:3]=1.[BrH:12]>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][CH2:10][Br:12])=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=CC=C(C=N1)CCCO
Name
Quantity
5 mL
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrating
ADDITION
Type
ADDITION
Details
a potassium carbonate solution was added
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
Smiles
BrC1=NC=C(C=C1)CCCBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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